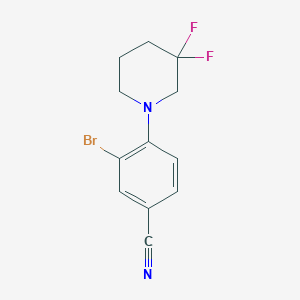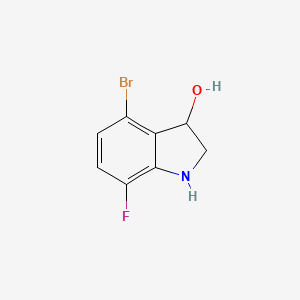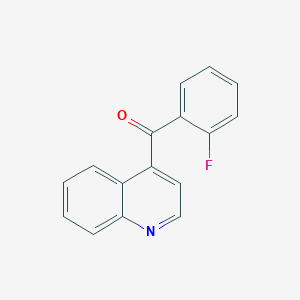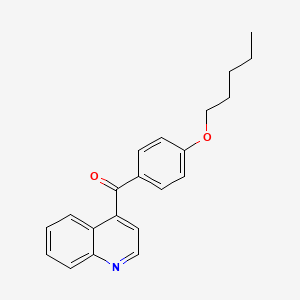
3,4-Dicloro-5-(trifluorometoxi)bencil bromuro
Descripción general
Descripción
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H4BrCl2F3O and a molecular weight of 323.92 g/mol . It is characterized by the presence of dichloro, trifluoromethoxy, and benzyl bromide functional groups, making it a versatile compound in various chemical reactions and applications .
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is utilized in various scientific research fields:
Mecanismo De Acción
Target of Action
It is known that this compound is a useful synthetic intermediate .
Mode of Action
It is used in the synthesis of various compounds, suggesting it may interact with its targets through a chemical reaction .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating that it may be involved in multiple biochemical pathways .
Result of Action
It is used in the synthesis of various compounds, suggesting it may have diverse molecular and cellular effects .
Action Environment
As a synthetic intermediate, its action may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide plays a crucial role in various biochemical reactions, particularly those involving nucleophilic substitution and free radical bromination. This compound interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . The nature of these interactions often involves covalent binding to nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
Cellular Effects
The effects of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors involved in stress responses, leading to changes in the expression of genes associated with detoxification and antioxidant defense . Additionally, 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide can disrupt mitochondrial function, affecting cellular energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent adducts with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation . This compound can also generate reactive oxygen species (ROS) through redox cycling, which can further modulate cellular signaling pathways and gene expression . The binding interactions with biomolecules are often specific and can result in significant alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over extended periods, 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide may undergo degradation, leading to the formation of by-products that can have distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including alterations in metabolic pathways and stress responses .
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide vary with different dosages in animal models. At low doses, this compound may induce adaptive responses that enhance cellular resilience to stress . At higher doses, it can cause toxic effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where specific concentrations of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide are required to elicit significant biological responses.
Metabolic Pathways
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its biotransformation into more water-soluble metabolites . These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. For example, the compound may preferentially accumulate in mitochondria, where it can exert its effects on mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and enzymes . The localization of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide within these compartments can significantly impact its activity and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3,4-dichloro-5-(trifluoromethoxy)toluene. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out in an ether solvent at low temperatures (around 0°C) to control the reaction rate and prevent side reactions . The reaction mixture is stirred for about 30 minutes, followed by quenching with ice water to isolate the product .
Industrial Production Methods
In industrial settings, the production of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophile, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield a benzylamine derivative, while oxidation might produce a benzaldehyde or benzoic acid derivative .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Similar in structure but lacks the dichloro groups, which may affect its reactivity and applications.
3,4-Dichlorobenzyl bromide: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
Uniqueness
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is unique due to the combination of dichloro and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Propiedades
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYWGMUKXIFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189716 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706435-11-1 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)









![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)


